2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid
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Overview
Description
2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 5-bromo-3-pyridine, is synthesized through bromination of pyridine.
Triazole Ring Formation: The pyridine derivative undergoes a cyclization reaction with hydrazine and an appropriate aldehyde to form the triazole ring.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the triazole ring.
Substitution: The bromine atom on the pyridine ring can be substituted with other groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Agriculture: The compound is explored for its use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring and the bromine-substituted pyridine ring are key structural features that enable these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(5-chloro-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid
- 2-[3-(5-fluoro-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid
- 2-[3-(5-methyl-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid
Uniqueness
The uniqueness of 2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid lies in the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in unique interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Properties
IUPAC Name |
2-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4O2/c10-6-1-5(3-11-4-6)9-12-7(13-14-9)2-8(15)16/h1,3-4H,2H2,(H,15,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCHWNAETQCKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NNC(=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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